(5-(4-Nitrophenyl)furan-2-yl)methyl 2-chloroacetate
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Overview
Description
(5-(4-Nitrophenyl)furan-2-yl)methyl 2-chloroacetate: is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group and a chloroacetate ester
Preparation Methods
The synthesis of (5-(4-Nitrophenyl)furan-2-yl)methyl 2-chloroacetate typically involves the reaction of 5-(4-nitrophenyl)furan-2-carboxylic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
(5-(4-Nitrophenyl)furan-2-yl)methyl 2-chloroacetate: undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetate group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding amides, thioesters, and esters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The furan ring can undergo oxidation reactions to form furan-2,5-dicarboxylic acid derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, tin(II) chloride for nitro reduction, and oxidizing agents such as potassium permanganate for furan ring oxidation .
Scientific Research Applications
(5-(4-Nitrophenyl)furan-2-yl)methyl 2-chloroacetate: has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent due to the presence of the nitrophenyl group, which is known to exhibit antibacterial activity.
Materials Science: Furan derivatives are used in the synthesis of polymers and materials with unique electronic and optical properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of (5-(4-Nitrophenyl)furan-2-yl)methyl 2-chloroacetate involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in microbial cells, leading to cell death . Additionally, the chloroacetate group can act as an electrophile, reacting with nucleophilic sites in proteins and enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar compounds to (5-(4-Nitrophenyl)furan-2-yl)methyl 2-chloroacetate include:
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has a similar structure but with a fluorine atom instead of a chlorine atom.
5-Phenyl-furan-2-carboxylic acids: These compounds have a phenyl group instead of a nitrophenyl group and are studied for their antimycobacterial activity.
The uniqueness of This compound lies in its combination of a nitrophenyl group and a chloroacetate ester, which imparts distinct chemical reactivity and biological activity compared to other furan derivatives .
Properties
Molecular Formula |
C13H10ClNO5 |
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Molecular Weight |
295.67 g/mol |
IUPAC Name |
[5-(4-nitrophenyl)furan-2-yl]methyl 2-chloroacetate |
InChI |
InChI=1S/C13H10ClNO5/c14-7-13(16)19-8-11-5-6-12(20-11)9-1-3-10(4-2-9)15(17)18/h1-6H,7-8H2 |
InChI Key |
ZUSJCCJPRXAQCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)COC(=O)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
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